4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine
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Overview
Description
4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine is a heterocyclic compound that features both quinoline and pyrimidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure allows it to interact with biological systems in specific ways, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine typically involves the reaction of 4-chloro-2,6-diaminopyrimidine with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and purity. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine compounds .
Scientific Research Applications
4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,6-dimethyl-4-pyrimidinamine
- 2-chloro-3,5-diiodo-4-pyridinamine
- 4-chloro-6-(4-fluorophenyl)-2-pyrimidimine
Uniqueness
4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine is unique due to its combination of quinoline and pyrimidine moieties, which is not commonly found in other similar compounds. This unique structure allows it to interact with biological systems in ways that other compounds cannot, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4/c14-11-8-12(17-13(15)16-11)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSNQRJIWVQULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=NC(=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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